4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Description
4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a 2,4-difluorophenyl substituent at the pyrrolidine C4 position and a methyl group at the N1 position. Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation, cyclization, and functional group transformations (e.g., hydrazide formation and cyclocondensation) .
Key structural features:
- Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.
- Fluorinated aryl group: The 2,4-difluorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and binding affinity.
- Methyl group: Enhances steric hindrance and modulates lipophilicity.
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13F2NO2/c1-15-5-9(10(6-15)12(16)17)8-3-2-7(13)4-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17) |
InChI Key |
NNYAWTJAAXJTQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the aromatic ring enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the modulation of enzyme activity or inhibition of specific biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
4-(3,5-Difluorophenyl)-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-pyrrolidinecarboxylic Acid ()
- Structural Differences :
- Aryl group: 3,5-difluorophenyl (meta-fluorines) vs. 2,4-difluorophenyl (ortho/para-fluorines).
- Substituent at N1: tert-butyloxycarbonyl (Boc) group instead of methyl.
- Impact :
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid ()
- Structural Differences :
- N1 substituent: tert-butyl vs. methyl.
- Stereochemistry: (3S,4R) configuration vs. unspecified stereochemistry in the target compound.
- Impact :
Variations in the Heterocyclic Core
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Differences :
- Core: 1,2,4-triazole ring vs. pyrrolidine.
- Additional groups: Phenylsulfonyl substituents and thione functionality.
- Impact :
Functional Group Modifications
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic Acid ()
- Structural Differences: Aryl group: 4-fluorophenyl (mono-fluorinated) vs. 2,4-difluorophenyl. N1 substituent: Benzyl vs. methyl.
- Impact: Mono-fluorination reduces electron-withdrawing effects compared to di-fluorination.
Spectroscopic Data
Biological Activity
4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 241.23 g/mol
- CAS Number : 2104278-78-4
- SMILES Notation : CN1CC(C(=O)O)C(c2ccc(F)cc2F)C1
The compound is hypothesized to interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. Its structural similarity to other pyrrolidine derivatives suggests potential activity in modulating neurotransmitter systems.
In Vitro Studies
Research has shown that 4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits significant activity in various assays:
- Receptor Binding Affinity : Studies indicate that it may have a high affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes linked to inflammatory processes, thereby reducing cytokine production.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as an antidepressant.
Case Study 2: Anti-inflammatory Effects
In vitro experiments revealed that 4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This indicates its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
